molecular formula C20H14N4 B14690324 Bis(4-methylphenyl)ethane-1,1,2,2-tetracarbonitrile CAS No. 34404-77-8

Bis(4-methylphenyl)ethane-1,1,2,2-tetracarbonitrile

Cat. No.: B14690324
CAS No.: 34404-77-8
M. Wt: 310.4 g/mol
InChI Key: KQDTUZCAQADWIM-UHFFFAOYSA-N
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Description

Bis(4-methylphenyl)ethane-1,1,2,2-tetracarbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of four cyano groups attached to an ethane backbone, with two 4-methylphenyl groups as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-methylphenyl)ethane-1,1,2,2-tetracarbonitrile typically involves the reaction of 4-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as distillation and crystallization are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Bis(4-methylphenyl)ethane-1,1,2,2-tetracarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert the cyano groups to primary amines.

    Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diketones or quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Bis(4-methylphenyl)ethane-1,1,2,2-tetracarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of Bis(4-methylphenyl)ethane-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The cyano groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-methylphenyl)ethane-1,2-dione: Similar structure but with carbonyl groups instead of cyano groups.

    Bis(4-methylphenyl)ethane-1,1,2,2-tetrafluoride: Similar structure but with fluoride groups instead of cyano groups.

Uniqueness

Bis(4-methylphenyl)ethane-1,1,2,2-tetracarbonitrile is unique due to the presence of four cyano groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

34404-77-8

Molecular Formula

C20H14N4

Molecular Weight

310.4 g/mol

IUPAC Name

1,2-bis(4-methylphenyl)ethane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C20H14N4/c1-15-3-7-17(8-4-15)19(11-21,12-22)20(13-23,14-24)18-9-5-16(2)6-10-18/h3-10H,1-2H3

InChI Key

KQDTUZCAQADWIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)(C#N)C(C#N)(C#N)C2=CC=C(C=C2)C

Origin of Product

United States

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